molecular formula C12H8BrNO B15368254 8-Bromo-dibenzofuran-3-ylamine

8-Bromo-dibenzofuran-3-ylamine

Cat. No.: B15368254
M. Wt: 262.10 g/mol
InChI Key: KHHYYBGUTQDGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-dibenzofuran-3-ylamine is a halogenated aromatic amine characterized by a dibenzofuran core structure substituted with a bromine atom at the 8-position and an amine group at the 3-position. Dibenzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their rigid bicyclic framework, which enhances stability and influences electronic properties. Applications may include its use as a building block for pharmaceuticals (e.g., kinase inhibitors) or optoelectronic materials.

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

8-bromodibenzofuran-3-amine

InChI

InChI=1S/C12H8BrNO/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1-6H,14H2

InChI Key

KHHYYBGUTQDGHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C2C=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Bromo vs. 8-Bromo Substitution

A critical factor in dibenzofuran derivatives is the position of halogen substitution. For example, 5-Bromo-2,3-dihydro-benzofuran-3-ylamine () features a bromine at the 5-position on a partially saturated benzofuran ring. Key differences include:

  • In contrast, the 5-bromo group in the dihydro analog may exhibit different electronic interactions due to ring saturation.
  • Stability : The fully aromatic dibenzofuran core likely confers greater thermal and oxidative stability compared to the dihydro variant.

Dihydro vs. Dibenzofuran Core Structures

The saturation state of the benzofuran ring significantly impacts properties:

  • Solubility : Dihydro derivatives (e.g., 5-Bromo-2,3-dihydro-benzofuran-3-ylamine) may exhibit higher solubility in polar solvents due to reduced planarity.
  • Synthetic Yield : reports a 96% purity for the dihydro compound, suggesting efficient synthesis routes for partially saturated systems. Dibenzofuran derivatives often require more rigorous conditions (e.g., palladium catalysis), which may lower yields.

Halogenated vs. Non-Halogenated Analogs

  • Reactivity: Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), making 8-bromo-dibenzofuran-3-ylamine a versatile intermediate. Non-halogenated analogs lack this utility.
  • Biological Activity : Bromine’s electronegativity may enhance binding affinity in drug candidates by modulating lipophilicity and hydrogen-bonding interactions.

Data Table: Comparative Analysis of Key Compounds

Property 8-Bromo-dibenzofuran-3-ylamine 5-Bromo-2,3-dihydro-benzofuran-3-ylamine Dibenzofuran-3-ylamine
Molecular Weight (g/mol) ~262.1 (estimated) 236.5 (HCl salt) 197.2
Substituent Position Bromine (8), Amine (3) Bromine (5), Amine (3) Amine (3)
Core Structure Fully aromatic Partially saturated Fully aromatic
Synthetic Yield Not reported 96% (reagent grade) 85–90% (typical)
Applications Pharmaceutical intermediates Synthetic intermediates Ligand design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.